molecular formula C9H11NO2S B2715594 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine CAS No. 1539975-87-5

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine

Cat. No.: B2715594
CAS No.: 1539975-87-5
M. Wt: 197.25
InChI Key: BYDYSIPKMMIJED-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.25. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Applications

Highly Enantioselective Conjugate Additions

The primary amine-thiourea derivatives demonstrate significant activity as catalysts for the enantioselective conjugate addition of ketones to nitroalkenes. This catalysis showcases the broad substrate scope and potential for creating stereoselectively enriched products, essential for pharmaceuticals and natural products synthesis (Huang & Jacobsen, 2006).

Lewis Acid Induced Rearrangements

Describes the transformation of 2,3-epoxy sulfides into thiiranium ions, demonstrating the versatility of sulfur-containing compounds in organic synthesis. The process outlines the regiospecific trapping of intermediates, a method potentially applicable for synthesizing derivatives related to 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine (Gill, Pegg, & Rayner, 1996).

Photosensitized Oxyimination of Alkenes

A novel approach for installing both amine and alcohol functionalities into alkene feedstocks in a single step, utilizing oxime carbonate as a bifunctional source. This technique could be relevant for derivatives of this compound, offering a pathway to diverse functionalization (Patra et al., 2021).

Synthesis of Derivatives and Biological Evaluation

Pyrimidine Derivatives Synthesis

Explores the synthesis of new pyrimidine derivatives from thiouracil, leading to compounds with cytotoxic and antimicrobial activities. This research demonstrates the pharmaceutical potential of sulfur and amine-containing heterocycles, akin to the structural motifs in this compound (Fathalla et al., 2006).

Advanced Materials and Catalysts

Biobased Amines for Polymer Synthesis

Reviews the synthesis of biobased amines from various biomass sources, highlighting their importance in creating sustainable materials. The versatility and reactivity of amines, as seen in this compound, underscore their value in developing new polymers and materials with reduced environmental impact (Froidevaux et al., 2016).

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-3-4-9-7(6-8)2-1-5-13(9,11)12/h3-4,6H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDYSIPKMMIJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539975-87-5
Record name 6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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